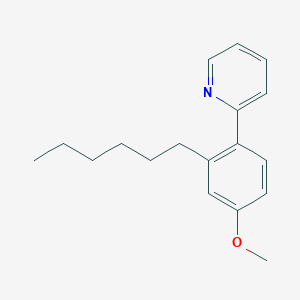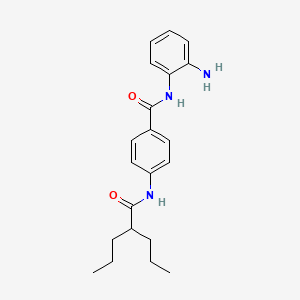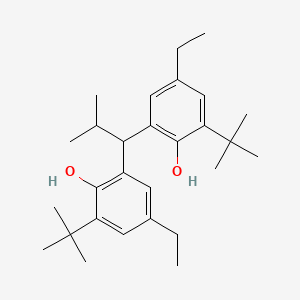![molecular formula C18H21NO2 B12525994 Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- CAS No. 833484-96-1](/img/structure/B12525994.png)
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a substituted phenyl group and an amino-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkyl group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- involves its interaction with specific molecular targets. It is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(1-methylpropyl)amino-, methyl ester: Similar in structure but with a methyl ester group instead of the amino-methyl linkage.
Benzoic acid, 4-methyl-: A simpler compound with a methyl group directly attached to the benzene ring.
Uniqueness
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
833484-96-1 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[(2-butan-2-ylanilino)methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO2/c1-3-13(2)16-6-4-5-7-17(16)19-12-14-8-10-15(11-9-14)18(20)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,21) |
Clé InChI |
OFRFXQJYAZOPSL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


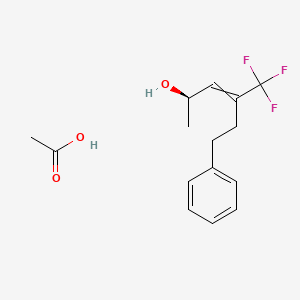
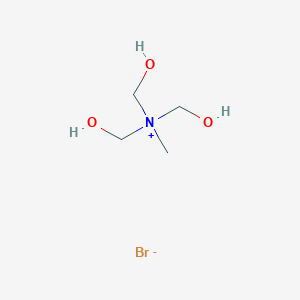
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
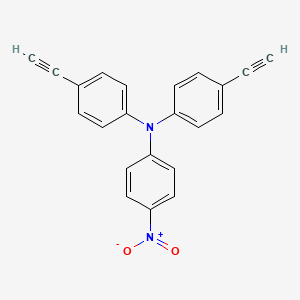
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)
![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
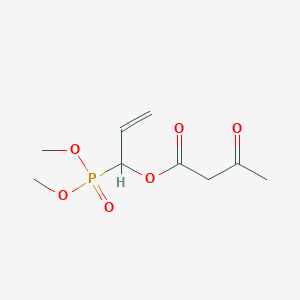
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
